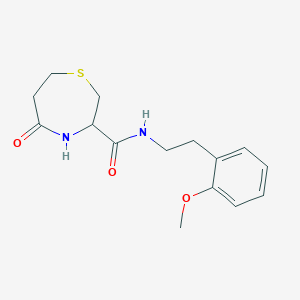

N-(2-methoxyphenethyl)-5-oxo-1,4-thiazepane-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

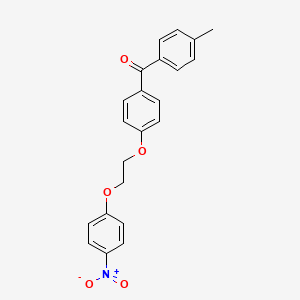

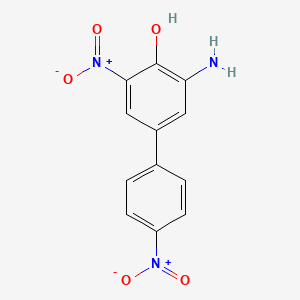

“N-(2-methoxyphenethyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The compound also has an amide group (-CONH2), a methoxy group (-OCH3), and a phenethyl group (C6H5-CH2-CH2-) attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring and the attachment of the amide, methoxy, and phenethyl groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazepane ring likely contributes significantly to the compound’s three-dimensional structure. The presence of the amide group could also result in the formation of hydrogen bonds, influencing the compound’s structure .

Chemical Reactions Analysis

The reactivity of “this compound” would be influenced by its functional groups. For instance, the amide group might be hydrolyzed under acidic or basic conditions. The compound could also undergo reactions typical of ethers at the methoxy group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Applications De Recherche Scientifique

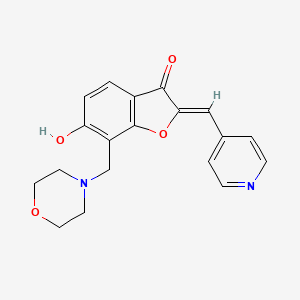

Heterocyclic Compound Synthesis and Biological Activity

The synthesis and exploration of novel heterocyclic compounds, including derivatives similar in structure to N-(2-methoxyphenethyl)-5-oxo-1,4-thiazepane-3-carboxamide, have been a focal point in the search for new therapeutic agents. Studies have highlighted the synthesis of various heterocyclic compounds with potential anti-inflammatory, analgesic, and antimicrobial properties. For example, a study by Abu‐Hashem et al. (2020) developed novel compounds through the reaction of visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil, leading to products with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. These compounds showed promise in comparison with standard drugs like sodium diclofenac, indicating their potential as new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Supramolecular Chemistry and Material Science

The structural properties and applications of this compound-like compounds in supramolecular chemistry and material science have also been investigated. Research by Lightfoot et al. (1999) into N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrated the compound's ability to self-assemble into a π-stack surrounded by a triple helical network of hydrogen bonds. This novel mode of organization hints at potential applications in the development of columnar liquid crystals and other advanced materials (Lightfoot, Mair, Pritchard, & Warren, 1999).

Organic Electronics

Furthermore, derivatives structurally related to this compound have been utilized in the field of organic electronics. Wei et al. (2012) synthesized 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, demonstrating its application as a potent n-type dopant for organic semiconductor thin films. This research showcases the compound's significant contribution to enhancing the conductivity of organic semiconductors, thus offering valuable insights for the development of organic electronic devices (Wei, Menke, Naab, Leo, Riede, & Bao, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-20-13-5-3-2-4-11(13)6-8-16-15(19)12-10-21-9-7-14(18)17-12/h2-5,12H,6-10H2,1H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCXVYMUKRGUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2CSCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2888033.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2888035.png)

![N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2888036.png)

![Methyl 2-amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2888042.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888045.png)

![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)

![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)

![Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2888052.png)

![2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2888053.png)